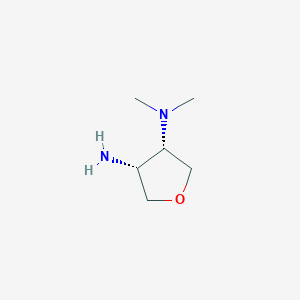
(3S,4R)-N3,N3-Dimethyltetrahydrofuran-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(3R,4S)-N3,N3-dimethyloxolane-3,4-diamine is a chiral diamine compound with significant potential in various fields of scientific research and industrial applications. This compound is characterized by its oxolane ring structure and the presence of two amine groups, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-N3,N3-dimethyloxolane-3,4-diamine typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method includes the asymmetric hydrogenation of a suitable precursor, followed by the introduction of the dimethylamino groups. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of rac-(3R,4S)-N3,N3-dimethyloxolane-3,4-diamine may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Rac-(3R,4S)-N3,N3-dimethyloxolane-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
Rac-(3R,4S)-N3,N3-dimethyloxolane-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which rac-(3R,4S)-N3,N3-dimethyloxolane-3,4-diamine exerts its effects involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The oxolane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol: Another chiral diamine with a pyrrolidine ring.
Rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide: A compound with a similar amine functionality but different ring structure.
Uniqueness
Rac-(3R,4S)-N3,N3-dimethyloxolane-3,4-diamine is unique due to its oxolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other chiral diamines, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H14N2O |
|---|---|
分子量 |
130.19 g/mol |
IUPAC名 |
(3S,4R)-3-N,3-N-dimethyloxolane-3,4-diamine |
InChI |
InChI=1S/C6H14N2O/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4,7H2,1-2H3/t5-,6+/m0/s1 |
InChIキー |
IUMNKTUVNOMOMG-NTSWFWBYSA-N |
異性体SMILES |
CN(C)[C@@H]1COC[C@@H]1N |
正規SMILES |
CN(C)C1COCC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-[(2-fluorophenyl)methoxy]piperidine-1-carboxamide](/img/structure/B13575729.png)

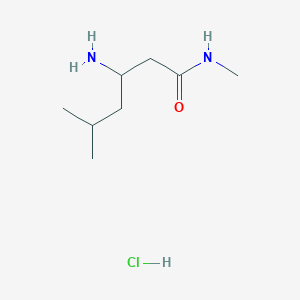

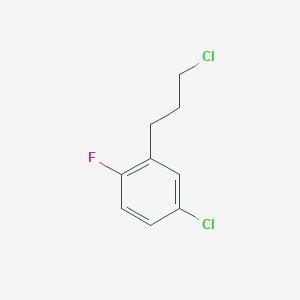
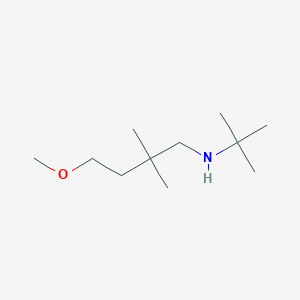
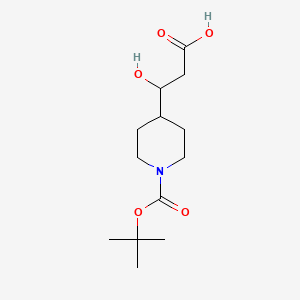
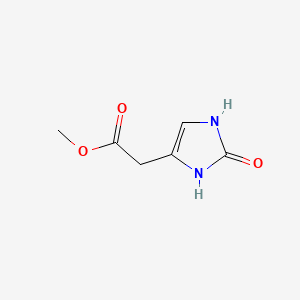
![Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate](/img/structure/B13575775.png)
![[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride](/img/structure/B13575779.png)
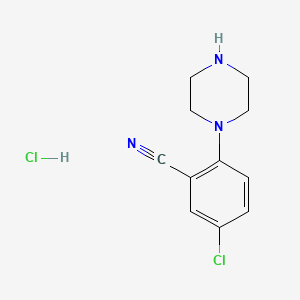
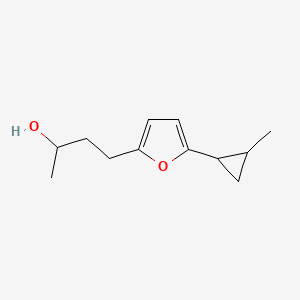
![N-(4-tert-butylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13575788.png)
![3-Bromo-6-methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575801.png)
